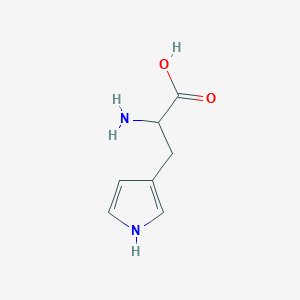

2-Amino-3-(1H-pyrrol-3-yl)propanoic acid

Description

Contextualization within Non-Proteinogenic Amino Acids and Heterocyclic Compounds

2-Amino-3-(1H-pyrrol-3-yl)propanoic acid is classified as a non-proteinogenic amino acid. wikipedia.org This means that it is not one of the 22 amino acids that are genetically coded for and incorporated into proteins during translation. wikipedia.org Non-proteinogenic amino acids are of significant interest in medicinal chemistry as they can be used to create peptides and other molecules with enhanced properties, such as resistance to enzymatic degradation. wikipedia.org The incorporation of such unnatural amino acids can lead to novel therapeutic candidates. mdpi.com

The compound is also a heterocyclic compound, characterized by a ring structure containing atoms of at least two different elements. britannica.com Specifically, it features a pyrrole (B145914) ring, which is a five-membered aromatic heterocycle with the formula C₄H₄NH. britannica.com The pyrrole ring system is a fundamental motif found in many biologically important molecules. britannica.com

| Property | Value |

| Molecular Formula | C₇H₁₀N₂O₂ |

| Molecular Weight | 154.17 g/mol |

| CAS Number | 209216-56-8 |

| SMILES | C1=CNC=C1CC(C(=O)O)N |

| InChI Key | SDMNFUKYUGGKNV-UHFFFAOYSA-N |

Significance of Pyrrole-Containing Scaffolds in Academic Chemistry and Biology

The pyrrole scaffold is a cornerstone in the architecture of numerous natural products and synthetic molecules with a broad spectrum of biological activities. researchgate.net Its presence in vital biomolecules like heme, chlorophyll, and vitamin B12 underscores its fundamental role in biological systems. researchgate.net In the realm of medicinal chemistry, pyrrole derivatives are recognized as versatile scaffolds for the development of therapeutic agents. bohrium.comnih.gov

The significance of pyrrole-containing scaffolds is highlighted by their diverse pharmacological applications, including:

Anticancer Properties: Pyrrole motifs are found in compounds with cytotoxic activities against various cancer cell lines. nih.gov They can induce apoptosis, arrest the cell cycle, and inhibit angiogenesis. nih.gov

Antimicrobial and Antiviral Activity: Derivatives of pyrrole have shown efficacy against bacteria, fungi, and viruses. researchgate.net

Anti-inflammatory Effects: Certain pyrrole-containing compounds exhibit anti-inflammatory properties. nih.gov

Enzyme Inhibition: The pyrrole structure is a key component in the design of inhibitors for various enzymes. researchgate.net

The chemical versatility of the pyrrole ring allows for the synthesis of a wide array of derivatives with tailored biological activities. rsc.org This has made the pyrrole scaffold a subject of intense research and a valuable tool in drug discovery. bohrium.comrsc.org

Overview of Current Research Trajectories and Knowledge Gaps for 2-Amino-3-(1H-pyrrol-3-yl)propanoic Acid

Specific research focused solely on 2-Amino-3-(1H-pyrrol-3-yl)propanoic acid is limited, representing a significant knowledge gap in the field. While its constituent parts, a non-proteinogenic amino acid and a pyrrole ring, are individually well-studied, the unique combination presented in this molecule remains largely unexplored.

Current research trajectories for related compounds, such as other pyrrole derivatives and non-proteinogenic amino acids, suggest potential avenues for the investigation of 2-Amino-3-(1H-pyrrol-3-yl)propanoic acid. These include:

Synthesis and Biological Evaluation: A primary research direction would involve the development of efficient synthetic routes to produce 2-Amino-3-(1H-pyrrol-3-yl)propanoic acid and its derivatives. rsc.org Following synthesis, these compounds would need to be screened for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, given the known activities of the pyrrole scaffold. nih.govnih.gov

Incorporation into Peptides: As a non-proteinogenic amino acid, a key area of investigation would be its incorporation into peptide chains to create peptidomimetics with enhanced stability and novel biological functions. mdpi.com

Neurological Activity: Some amino acid derivatives and pyrrole-containing compounds have shown activity as ligands for receptors in the central nervous system. nih.govmedchemexpress.com Research into the potential neurological effects of 2-Amino-3-(1H-pyrrol-3-yl)propanoic acid could be a fruitful area of study.

The primary knowledge gap is the lack of fundamental data on the biological activity and potential therapeutic applications of 2-Amino-3-(1H-pyrrol-3-yl)propanoic acid itself. Future research should aim to fill this void by systematically exploring its chemical and biological properties. The study of this compound could lead to the discovery of new pharmacophores and the development of novel therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(1H-pyrrol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c8-6(7(10)11)3-5-1-2-9-4-5/h1-2,4,6,9H,3,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMNFUKYUGGKNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40561867 | |

| Record name | 3-(1H-Pyrrol-3-yl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209216-56-8 | |

| Record name | α-Amino-1H-pyrrole-3-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209216-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-Pyrrol-3-yl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3-(1H-pyrrol-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemo Enzymatic Routes to 2 Amino 3 1h Pyrrol 3 Yl Propanoic Acid

Historical and Contemporary Approaches to the Synthesis of 2-Amino-3-(1H-pyrrol-3-yl)propanoic Acid

The synthesis of pyrrole-containing amino acids has evolved significantly over the years, moving from classical multi-step procedures to more efficient and sophisticated modern techniques.

Historically, the synthesis of substituted pyrroles often relied on foundational reactions such as the Paal-Knorr, Hantzsch, and Knorr pyrrole (B145914) syntheses. rgmcet.edu.inwikipedia.orgpharmaguideline.comresearchgate.net These methods, while effective for creating the pyrrole core, often require harsh reaction conditions and may not be directly suitable for the introduction of a chiral amino acid side chain in a stereocontrolled manner. rgmcet.edu.in

Contemporary approaches have focused on developing milder and more versatile methods. These often involve the construction of a functionalized pyrrole precursor, which is then elaborated to introduce the amino acid moiety. For instance, the protection of the pyrrole nitrogen with bulky groups like triisopropylsilyl (TIPS) has been shown to direct substitution to the β-position (C3), which is crucial for the synthesis of the target molecule. johnshopkins.edu

Stereoselective and Enantioselective Synthesis

Achieving the desired stereochemistry at the α-carbon of the amino acid is a critical aspect of the synthesis. Modern synthetic chemistry offers a powerful toolkit for stereoselective and enantioselective synthesis. While a direct enantioselective synthesis of 2-Amino-3-(1H-pyrrol-3-yl)propanoic acid is not extensively documented in readily available literature, several established strategies for the asymmetric synthesis of β-substituted and unnatural amino acids can be applied.

One common approach involves the use of chiral auxiliaries. For example, a chiral nickel(II) complex of a Schiff base of alanine (B10760859) can be alkylated with a suitable 3-substituted pyrrole derivative. nih.gov This method has proven effective for the asymmetric synthesis of various α,β-dialkyl-α-phenylalanines and could be adapted for the synthesis of the target molecule. nih.gov

Another powerful strategy is asymmetric catalysis. This can involve the enantioselective hydrogenation of a dehydroamino acid precursor containing the pyrrole moiety, or the use of chiral phase-transfer catalysts for the alkylation of a glycine (B1666218) enolate with a 3-(halomethyl)pyrrole. The development of novel chiral ligands and catalysts continues to expand the possibilities for the efficient and highly enantioselective synthesis of such complex amino acids.

Convergent and Linear Synthesis Strategies

The construction of 2-Amino-3-(1H-pyrrol-3-yl)propanoic acid can be approached through either a linear or a convergent synthesis. wikipedia.orgchemistnotes.comfiveable.me

Table 1: Comparison of Linear and Convergent Synthesis Strategies

| Feature | Linear Synthesis | Convergent Synthesis |

| Strategy | Step-by-step assembly from a single starting material. | Independent synthesis of fragments followed by coupling. |

| Efficiency | Can be less efficient for complex molecules due to longer sequences. | Generally more efficient with higher overall yields. wikipedia.org |

| Flexibility | Less flexible, as the entire sequence is predetermined. | More flexible, allowing for optimization of individual fragment syntheses. |

| Example | Starting with pyrrole and sequentially adding the side chain. | Synthesizing a 3-(bromomethyl)pyrrole and coupling it with a protected glycine enolate. |

Exploration of Precursor Chemistry and Intermediate Derivatization

The successful synthesis of 2-Amino-3-(1H-pyrrol-3-yl)propanoic acid is highly dependent on the strategic preparation and manipulation of key precursors and intermediates. A crucial starting material for introducing the side chain at the 3-position is a suitably functionalized 3-substituted pyrrole.

One important precursor is 3-bromo-1-(triisopropylsilyl)pyrrole . The bulky TIPS protecting group on the nitrogen atom directs bromination to the 3-position. johnshopkins.edu This bromo-derivative can then undergo halogen-metal exchange to form a lithiated or other organometallic species, which can react with various electrophiles to introduce the desired side chain. johnshopkins.edu

Another key precursor is pyrrole-3-carbaldehyde . This compound can be synthesized through various methods and serves as a versatile handle for further functionalization. The aldehyde group can be subjected to a variety of transformations, such as Wittig-type reactions or Henry reactions, to build the carbon skeleton of the amino acid side chain.

The derivatization of these intermediates is a critical step. For example, a 3-(halomethyl)pyrrole can be used to alkylate a nucleophilic glycine equivalent, such as a glycine enolate. researchgate.netresearchgate.net Alternatively, a pyrrole-3-carbaldehyde can be converted to a β-nitroacrylate, which can then undergo a Michael addition with an amine, followed by reduction and hydrolysis to yield the desired amino acid.

Green Chemistry Principles in 2-Amino-3-(1H-pyrrol-3-yl)propanoic Acid Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules to minimize environmental impact. nih.govacs.orged.govthieme-connect.commdpi.com In the context of synthesizing 2-Amino-3-(1H-pyrrol-3-yl)propanoic acid, several green strategies can be employed.

One key principle is the use of more environmentally benign solvents. Traditional organic solvents can be replaced with greener alternatives such as water, ethanol, or ionic liquids. acs.org For example, the Paal-Knorr synthesis of pyrroles has been successfully carried out in water. acs.org

Microwave-assisted organic synthesis is another green technique that can significantly reduce reaction times and energy consumption. researchgate.net The synthesis of pyrrole derivatives from natural amino acids has been achieved using microwave irradiation. researchgate.net

Furthermore, the use of catalytic methods, as opposed to stoichiometric reagents, is a cornerstone of green chemistry. This reduces waste and improves atom economy. The development of highly efficient and recyclable catalysts for pyrrole synthesis and for the asymmetric steps in the amino acid synthesis is an active area of research.

Table 2: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Synthesis |

| Use of Greener Solvents | Employing water or bio-based solvents in pyrrole ring formation. acs.org |

| Energy Efficiency | Utilizing microwave-assisted reactions to reduce reaction times. researchgate.net |

| Catalysis | Developing recyclable catalysts for stereoselective steps. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of starting materials into the final product. |

Biocatalytic and Chemoenzymatic Synthesis

Biocatalysis and chemoenzymatic approaches offer powerful and sustainable alternatives to traditional chemical synthesis for producing enantiomerically pure amino acids. nih.govresearchgate.netqyaobio.com These methods utilize enzymes to catalyze key transformations with high selectivity and under mild reaction conditions.

A potential biocatalytic route to L-2-Amino-3-(1H-pyrrol-3-yl)propanoic acid could involve the use of transaminases. These enzymes can catalyze the asymmetric amination of a corresponding α-keto acid precursor, pyrrole-3-pyruvic acid. This would directly yield the desired L-amino acid with high enantiopurity.

Chemoenzymatic strategies combine the strengths of both chemical and enzymatic transformations. For instance, a racemic mixture of 2-Amino-3-(1H-pyrrol-3-yl)propanoic acid, synthesized chemically, could be resolved using an amino acid oxidase or a lipase. These enzymes can selectively react with one enantiomer, allowing for the separation of the desired enantiomerically pure compound.

The development of novel enzymes through directed evolution and protein engineering is continuously expanding the scope of biocatalysis for the synthesis of a wide range of non-natural amino acids, including those with heterocyclic side chains.

Advanced Structural Characterization and Theoretical Investigations

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of chemical compounds. While comprehensive, peer-reviewed spectroscopic data specifically for 2-Amino-3-(1H-pyrrol-3-yl)propanoic acid is not extensively available in the public domain, the expected spectroscopic characteristics can be inferred from the analysis of its constituent parts—the pyrrole (B145914) ring and the amino acid moiety—and data from analogous compounds.

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of 2-Amino-3-(1H-pyrrol-3-yl)propanoic acid would be expected to show distinct signals for the protons on the pyrrole ring, the alpha-amino acid portion, and the methylene (B1212753) bridge. The protons on the pyrrole ring (at positions 1, 2, 4, and 5) would likely appear in the aromatic region of the spectrum. The alpha-proton (α-H) of the amino acid would be adjacent to the amino and carboxyl groups, and the two diastereotopic protons of the methylene bridge (β-CH₂) would likely show complex splitting patterns due to coupling with the α-H. The amine (NH₂) and carboxylic acid (COOH) protons are often broad and may exchange with deuterated solvents. mdpi.com

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments. Separate signals would be expected for the four carbons of the pyrrole ring, the carbonyl carbon of the carboxylic acid, the alpha-carbon bearing the amino group, and the methylene bridge carbon. The chemical shifts of the pyrrole carbons would be indicative of their position within the heterocyclic ring.

¹⁵N NMR: Nitrogen-15 NMR, although less common, would offer direct information about the electronic environment of the two nitrogen atoms—one in the pyrrole ring and one in the amino group. The chemical shifts would differ significantly, reflecting their distinct bonding and hybridization.

A search of available literature and databases did not yield specific, experimentally determined NMR data for this compound. However, analysis of related pyrrole derivatives provides comparative insights. For instance, in some 2-amino pyrrole derivatives, characteristic shifts are well-documented, which can serve as a basis for predicting the spectral features of the title compound. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 2-Amino-3-(1H-pyrrol-3-yl)propanoic acid (Note: These are hypothetical values based on general principles and data for similar structures. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| α-CH | ~3.5-4.0 | ~55-60 |

| β-CH₂ | ~2.8-3.2 | ~30-35 |

| Pyrrole C2-H | ~6.5-7.0 | ~115-125 |

| Pyrrole C4-H | ~6.0-6.5 | ~105-115 |

| Pyrrole C5-H | ~6.5-7.0 | ~115-125 |

| Pyrrole N-H | ~10-12 (broad) | N/A |

| COOH | ~10-13 (broad) | ~170-180 |

| NH₂ | Variable (broad) | N/A |

IR Spectroscopy: The IR spectrum is used to identify the functional groups present in a molecule. For 2-Amino-3-(1H-pyrrol-3-yl)propanoic acid, characteristic absorption bands would include:

A broad O-H stretch from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region.

N-H stretching vibrations from the amino group and the pyrrole ring, usually around 3200-3500 cm⁻¹.

A strong C=O stretching band from the carbonyl group of the carboxylic acid, expected around 1700-1725 cm⁻¹.

C-N and C-C stretching and bending vibrations in the fingerprint region (below 1500 cm⁻¹). The presence of both the broad O-H and the C=O stretch would be strong indicators of the carboxylic acid functionality. cymitquimica.com

UV-Vis Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. The pyrrole ring is a chromophore that is expected to absorb in the UV region. The exact wavelength of maximum absorbance (λ_max) would be influenced by the substitution pattern on the ring.

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. For 2-Amino-3-(1H-pyrrol-3-yl)propanoic acid (C₇H₁₀N₂O₂), the monoisotopic mass is approximately 154.07 Da. uni.lu High-resolution mass spectrometry (HRMS) would be able to confirm the elemental formula.

The fragmentation pathway in tandem mass spectrometry (MS/MS) would likely involve characteristic losses for an amino acid. Common fragmentation patterns include the loss of water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO) or formic acid (HCOOH). The pyrrole moiety itself can also undergo specific ring fragmentation. PubChem predicts several possible adducts for this molecule in mass spectrometry analysis. uni.lu

Table 2: Predicted Mass Spectrometry Adducts for 2-Amino-3-(1H-pyrrol-3-yl)propanoic acid

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 155.08151 |

| [M+Na]⁺ | 177.06345 |

| [M-H]⁻ | 153.06695 |

| [M+H-H₂O]⁺ | 137.07149 |

Data sourced from PubChem (CID 14577890). uni.lu

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. To date, a crystal structure for 2-Amino-3-(1H-pyrrol-3-yl)propanoic acid has not been reported in the primary scientific literature. Obtaining a suitable single crystal for analysis can be a significant challenge for complex organic molecules like amino acids. However, should a crystal structure be determined, it would reveal the precise conformation of the molecule and how the molecules pack in the crystal lattice, likely involving hydrogen bonding between the carboxylic acid and amino groups. rsc.org

Computational Chemistry and Theoretical Studies

In the absence of extensive experimental data, computational methods serve as a powerful alternative for investigating the properties of molecules.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. For amino acids, DFT calculations are frequently used to:

Determine stable conformers: By rotating the rotatable bonds, different conformations of the molecule can be generated, and their relative energies can be calculated to identify the most stable structures. scirp.orgnih.gov

Predict spectroscopic properties: DFT can be used to calculate theoretical NMR chemical shifts, IR vibrational frequencies, and UV-Vis excitation energies, which can then be compared with experimental data for structural validation.

Analyze electronic properties: DFT provides insights into the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and reactivity descriptors. mdpi.com

Studies on similar amino acids have shown that the B3LYP functional combined with a basis set like 6-311++G(d,p) often provides a good balance of accuracy and computational cost for predicting the geometries and relative energies of different conformers. researchgate.net Such calculations for 2-Amino-3-(1H-pyrrol-3-yl)propanoic acid could elucidate the preferred spatial arrangement of the pyrrole ring relative to the amino acid backbone and the role of intramolecular hydrogen bonding in stabilizing certain conformations.

Molecular Dynamics Simulations of 2-Amino-3-(1H-pyrrol-3-yl)propanoic Acid

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. For an amino acid like 2-Amino-3-(1H-pyrrol-3-yl)propanoic acid, MD simulations can provide a detailed picture of its conformational dynamics, interactions with solvent molecules, and aggregation behavior in solution. nih.govmdpi.com

Simulations are typically performed using software packages like GROMACS, with all-atom explicit solvent models to accurately represent the system. nih.gov The process involves placing the amino acid in a simulation box filled with water molecules and applying a force field (a set of parameters describing the potential energy of the system). The system is then subjected to energy minimization, heating to a desired temperature (e.g., 298 K), and equilibration, after which a production simulation is run to collect data on the molecule's trajectory. nih.gov

Key insights that can be gained from MD simulations of this compound include:

Conformational Landscape: Identifying the most stable three-dimensional shapes (conformations) of the molecule and the energy barriers between them. This involves analyzing the rotational freedom around its single bonds.

Solvation Shell Structure: Characterizing how water molecules arrange themselves around the different parts of the amino acid—the charged amino and carboxylate groups, and the aromatic pyrrole ring.

Cluster Analysis: In simulations with multiple amino acid molecules, it is possible to analyze their tendency to associate or self-assemble. By defining a contact distance (e.g., a heavy atom-heavy atom distance of less than 4.0 Å), researchers can measure the distribution of cluster sizes over the course of the simulation. nih.gov This helps in understanding the initial stages of aggregation.

Thermodynamic Properties: Calculating properties such as density and viscosity of amino acid solutions for comparison with experimental data. nih.gov

For instance, simulations on similar amino acids like alanine (B10760859) have been used to deconstruct complex reaction pathways, such as those occurring during electrolysis, by monitoring every single reaction step on a microscopic level. mdpi.com This level of detail allows for a mechanistic understanding that is often inaccessible through experimental means alone.

Quantum Chemical Characterization of Aromaticity and Tautomerism in the Pyrrole Moiety

Quantum chemical calculations are essential for understanding the electronic structure of molecules, including properties like aromaticity and the relative stability of different isomers, such as tautomers.

Tautomerism:

The pyrrole ring within 2-Amino-3-(1H-pyrrol-3-yl)propanoic acid contains labile protons that can move between different nitrogen and carbon atoms, leading to various prototropic tautomers. mdpi.com Density Functional Theory (DFT) calculations can be employed to determine the Gibbs free energy (ΔG) of these different forms, thereby predicting their relative populations at equilibrium. mdpi.com

Studies on the closely related 2-aminopyrrole show that multiple tautomers can exist, but their stability varies significantly. The tautomer where the pyrrole ring retains its aromatic character is generally the most stable. mdpi.com For example, in 2-aminopyrrole, the NH-NH tautomer is the most stable form, while other CH tautomers have considerably higher energies and are thus considered rare forms. mdpi.com A similar principle would apply to the pyrrole moiety in the target amino acid, where tautomers that disrupt the aromaticity of the five-membered ring are expected to be energetically unfavorable.

Table 1: Illustrative Relative Gibbs Free Energies for Tautomers of a Related Pyrrole System (Data based on the 2-aminopyrrole system as an analogue for the pyrrole moiety)

| Tautomer Type | Relative Gibbs Energy (kJ mol⁻¹) | Predicted Stability |

| Aromatic NH Tautomer | 0.0 | Most Stable |

| Non-Aromatic CH Tautomer 1 | > 40 | Rare Form |

| Non-Aromatic CH Tautomer 2 | > 40 | Rare Form |

Aromaticity:

The pyrrole ring is an aromatic system, which contributes significantly to its chemical properties and interactions. Aromaticity can be quantified using several computational metrics:

Nucleus-Independent Chemical Shifts (NICS): This magnetic criterion calculates the magnetic shielding at the center of the ring. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. mdpi.com The aromatic character of the pyrrole ring in related molecules has been confirmed by NICS calculations. mdpi.com

Harmonic Oscillator Model of Electron Delocalization (HOMED): This geometry-based index quantifies aromaticity based on bond lengths. A HOMED value close to 1 indicates a high degree of bond length equalization and strong aromatic character. mdpi.com For the pyrrole ring in a stable tautomer of 2-aminopyrrole, the HOMED value was calculated to be 0.924, confirming its aromatic nature. mdpi.com

These quantum chemical characterizations are crucial for predicting the reactivity and interaction patterns of the pyrrole portion of 2-Amino-3-(1H-pyrrol-3-yl)propanoic acid.

Prediction of Intermolecular Interactions and Self-Assembly

The structure of 2-Amino-3-(1H-pyrrol-3-yl)propanoic acid, featuring both a zwitterionic amino acid backbone and an aromatic pyrrole side chain, predisposes it to engage in a variety of noncovalent intermolecular interactions that can drive self-assembly into ordered supramolecular structures. beilstein-journals.org

The primary forces governing the self-assembly of amino acids are: beilstein-journals.org

Hydrogen Bonds: The amino (-NH3+) and carboxylate (-COO-) groups are excellent hydrogen bond donors and acceptors, respectively. These interactions are fundamental to the formation of networks and higher-order structures.

π–π Stacking: The electron-rich aromatic pyrrole ring can stack with the rings of adjacent molecules. These interactions are crucial for the assembly of molecules containing aromatic moieties.

Hydrophobic Interactions: The nonpolar pyrrole ring can be driven to associate with other hydrophobic groups in an aqueous environment to minimize contact with water.

Computational methods and machine learning models are increasingly used to predict these complex interactions and the resulting assembled morphologies, such as vesicles, fibrils, or gels. nih.govudel.edu These models can integrate data on molecular attributes (like amino acid sequence or chemical structure) and network behavior to predict the likelihood and nature of intermolecular associations. nih.govpolyu.edu.hk For example, machine learning classifiers have achieved high accuracy (over 90%) in predicting associations within large networks of biomolecules. nih.govpolyu.edu.hk

By understanding and predicting these interactions, it is possible to anticipate how 2-Amino-3-(1H-pyrrol-3-yl)propanoic acid might behave in different environments and its potential to be used as a building block for functional biomaterials. beilstein-journals.org The interplay between hydrogen bonding from the amino acid portion and π–π stacking from the pyrrole side chain makes it a particularly interesting candidate for creating complex, self-assembled nanostructures.

Molecular Interactions and Biological Activity Excluding Human Clinical Data

In Vitro Receptor Binding and Ligand Interaction Studies

Analogues of 2-Amino-3-(1H-pyrrol-3-yl)propanoic acid have been investigated for their affinity and activity at several receptor types, primarily ionotropic glutamate (B1630785) receptors (iGluRs) and sphingosine-1-phosphate (S1P) receptors.

Studies on derivatives of (S)-2-amino-3-(2,5-dihydro-5-oxo-4-isoxazolyl)propanoic acid (TAN-950 A), a structurally related compound, have shown significant affinity for glutamate receptors. nih.gov These derivatives interact with both N-methyl-D-aspartate (NMDA) and quisqualate subtypes of glutamate receptors. nih.gov For instance, certain 3-alkyl derivatives of TAN-950 A exhibit high affinity for the quisqualate receptor subtype. nih.gov The stereochemistry of the amino acid moiety plays a crucial role, with the (R)-enantiomer of TAN-950 A showing increased selectivity for the NMDA receptor subtype. nih.gov

In a different context, a high-throughput screening identified a complex derivative containing a 2,5-dimethylpyrrol-3-yl moiety as a potent agonist for the S1P₄ receptor (S1P₄–R). nih.gov Further studies on analogues based on this pyrrole (B145914) scaffold revealed that some compounds possess low nanomolar agonist activity and high selectivity for S1P₄–R over other S1P receptor subtypes (S1P₁, S1P₂, S1P₃, and S1P₅). nih.gov The interaction with these G-protein-coupled receptors (GPCRs) is critical for various cellular signaling pathways. nih.gov

Analogues where the pyrrole ring is part of a larger heterocyclic system, such as in pyrrolo[2,3-d]pyrimidines, have been shown to be recognized by folate receptors (FRα and β) and the proton-coupled folate transporter (PCFT). nih.gov

Enzyme Inhibition and Activation Mechanisms

The biological activity of compounds related to 2-Amino-3-(1H-pyrrol-3-yl)propanoic acid can involve the modulation of enzyme activity, either through direct inhibition or by triggering signaling cascades that lead to enzyme activation.

As potent agonists of the S1P₄ receptor, certain pyrrole-containing compounds initiate a G-protein-coupled receptor signaling cascade. nih.gov This activation can influence a variety of downstream cellular processes, including cell proliferation, motility, and survival, which are regulated by enzymes within these pathways. nih.gov Similarly, derivatives acting as agonists at glutamate receptors, such as the NMDA and quisqualate subtypes, work by activating ligand-gated ion channels, which directly mediate ion flux and neuronal excitation rather than inhibiting a specific enzyme. nih.govwikipedia.org

In the case of pyrrolo[2,3-d]pyrimidine antifolates, the mechanism of action involves cellular uptake followed by inhibition of critical enzymes in the folate pathway. nih.gov Though direct enzyme inhibition data for the specific pyrrole propanoic acid is scarce, these related antifolate compounds are designed to inhibit enzymes like dihydrofolate reductase, leading to cytotoxic effects in targeted cells. nih.gov

Structure-Activity Relationship (SAR) Studies of 2-Amino-3-(1H-pyrrol-3-yl)propanoic Acid Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how specific molecular features contribute to the biological activity of 2-Amino-3-(1H-pyrrol-3-yl)propanoic acid and its derivatives.

The pyrrole ring is a critical pharmacophore for receptor interaction in many analogues. SAR studies on S1P₄ receptor agonists revealed that the 2,5-dimethylpyrrol-3-yl moiety is an essential feature for receptor binding. nih.gov The removal of these methyl groups, resulting in an unsubstituted pyrrol-3-yl ring, led to a complete loss of activity. nih.gov This highlights the importance of specific substitutions on the pyrrole ring for optimal interaction with the receptor's binding pocket. nih.gov

In studies of glutamate receptor ligands, various heterocyclic cores are often compared. For example, research on ligands for AMPA (a subtype of glutamate receptor) and kainate receptors involved bioisosteric replacement of the core heterocyclic moiety. unisi.itnih.gov This work demonstrated that subtle changes, such as the introduction of a methyl group on the heterocyclic ring, could significantly alter binding affinity and selectivity between different receptor subtypes (e.g., GluK1 vs. GluK3). unisi.it While not directly involving a pyrrole ring, these studies underscore the principle that the nature and substitution pattern of the heterocyclic component are key determinants of activity and selectivity. unisi.itnih.gov

Modifications to the amino acid portion of the molecule significantly impact biological activity and receptor selectivity. In studies of TAN-950 A derivatives, which are structurally analogous to 2-Amino-3-(1H-pyrrol-3-yl)propanoic acid, alterations to the amino acid backbone were explored. nih.gov One key finding was that removing the methylene (B1212753) group from the side chain of the (R)-enantiomer (creating (R)-3-methyl-nor-TAN-950 A) enhanced both the potency and selectivity of its agonistic activity at the NMDA receptor. nih.gov

Similarly, for pyrrolo[2,3-d]pyrimidine antifolates, the identity of the terminal amino acid is critical for cellular uptake and inhibitory activity. nih.gov Replacing the standard L-glutamate with other natural or unnatural amino acids resulted in varied inhibitory profiles against cells expressing folate receptors. nih.gov This demonstrates that the amino acid backbone is not merely a passive linker but an active participant in molecular recognition and transport. nih.gov

| Compound Class | Structural Modification | Effect on Biological Activity | Reference |

|---|---|---|---|

| S1P₄ Receptor Agonists | Removal of two methyl groups from the pyrrole ring | Complete loss of receptor binding activity. | nih.gov |

| S1P₄ Receptor Agonists | Introduction of ethyl groups on the thiazolidin-4-one head | Conferred exquisite selectivity against S1P₁, S1P₂, S1P₃, and S1P₅ receptor subtypes. | nih.gov |

| NMDA Receptor Agonists (TAN-950 A Analogues) | Removal of methylene group in the amino acid backbone of the (R)-enantiomer | Enhanced potency and selectivity for the NMDA receptor subtype. | nih.gov |

| Pyrrolo[2,3-d]pyrimidine Antifolates | Replacement of terminal L-glutamate with other amino acids | Altered inhibitory activity and selectivity toward folate receptor-expressing cells. | nih.gov |

Conjugating bioactive molecules like 2-Amino-3-(1H-pyrrol-3-yl)propanoic acid to peptides or amino acids is a strategy used to enhance pharmacological properties. nih.govmdpi.com This approach can improve solubility, membrane permeability, and target specificity. mdpi.com For example, the conjugation of fatty acids to peptides has been shown to increase their antimicrobial activity by promoting the formation of secondary structures like α-helices upon interaction with bacterial membranes. ucsb.edu

The inclusion of unnatural amino acids into peptide conjugates can also enhance their resistance to degradation by peptidases. nih.gov While specific examples of peptide conjugates of 2-Amino-3-(1H-pyrrol-3-yl)propanoic acid are not detailed in the provided results, the principles derived from studies on other small molecules are applicable. The carboxyl and amino groups of the subject compound provide clear attachment points for forming covalent bonds with peptides or other biomimetic scaffolds. mdpi.com

Cellular Permeability and Transport Mechanisms in Model Systems (Non-Human, In Vitro)

The ability of 2-Amino-3-(1H-pyrrol-3-yl)propanoic acid and its analogues to cross cellular membranes is fundamental to their biological activity. Studies on structurally related compounds provide insight into these mechanisms.

Pyrrolo[2,3-d]pyrimidine antifolates, which share a core heterocyclic structure, demonstrate selective cellular uptake in non-human model systems. nih.gov These compounds are transported into Chinese hamster ovary (CHO) cells by folate receptor α (FRα) and the proton-coupled folate transporter (PCFT). nih.gov The efficiency of this transport is dependent on the structure, including the length of the carbon bridge and the nature of the terminal amino acid. nih.gov

Studies on 2-amino-3-(methylamino)-propanoic acid (BMAA), a neurotoxic amino acid, in rats showed that it has a low blood-brain barrier permeability-surface area product. nih.govresearchgate.net Although this is an in vivo finding, it suggests that related small amino acids may have limited passive diffusion across biological membranes.

The permeability of pyrrole-containing compounds can also be influenced by linkers when they are part of a larger molecular assembly. Research on pyrrole-imidazole polyamides found that the type of linker used significantly affects cellular permeability, with a short ethylene (B1197577) diamine linker showing high permeability in a cell-based reporter assay. acs.org This indicates that for conjugated forms of 2-Amino-3-(1H-pyrrol-3-yl)propanoic acid, the nature of the conjugation strategy would be a key determinant of its ability to enter cells. acs.org

Investigation of Antimicrobial Activity in Model Organisms (Non-Human)

Extensive searches of scientific literature and databases did not yield any specific studies on the antimicrobial activity of 2-Amino-3-(1H-pyrrol-3-yl)propanoic acid in non-human model organisms. While the broader class of pyrrole-containing compounds has been a subject of interest in the development of new antibacterial and antifungal agents, research detailing the specific efficacy of 2-Amino-3-(1H-pyrrol-3-yl)propanoic acid against microbial pathogens is not publicly available. researchgate.netnih.govnih.govmdpi.comscielo.org.mxacgpubs.orgderpharmachemica.comnih.govmdpi.com

Further research would be necessary to determine if 2-Amino-3-(1H-pyrrol-3-yl)propanoic acid possesses any intrinsic antimicrobial activity. Such investigations would typically involve screening the compound against a panel of representative bacterial and fungal strains in vitro, followed by potential in vivo studies in model organisms.

Due to the absence of specific research data, no data tables on the antimicrobial activity of 2-Amino-3-(1H-pyrrol-3-yl)propanoic acid can be provided.

Biosynthetic and Metabolic Pathways Non Human Systems

Putative Biosynthetic Origins of Pyrrole-Containing Amino Acids

The origins of the pyrrole (B145914) moiety in amino acids are not traced to a single universal precursor but rather to several fundamental amino acids, depending on the specific compound and the host organism. nih.gov Research into various pyrrole-containing natural products suggests that primary amino acids such as proline, ornithine, arginine, lysine (B10760008), and glutamine serve as the foundational building blocks. nih.govwikipedia.orgnih.gov

For instance, in the formation of pyrrole-2-aminoimidazole (P-2-AI) alkaloids found in marine sponges, it is hypothesized that the pyrrole-2-carboxylic acid unit is derived from the oxidation of proline. nih.gov Alternative proposals suggest that proline or arginine could be the precursors for both the pyrrole and the 2-aminoimidazole portions of these molecules. nih.gov

In a different context, the biosynthesis of pyrrolysine, the 22nd proteinogenic amino acid found in some methanogenic archaea and bacteria, originates from the condensation of two L-lysine molecules. wikipedia.orgnih.gov One lysine molecule undergoes a transformation to (3R)-3-methyl-D-ornithine before it is ligated to the second lysine molecule. wikipedia.org

Enzymatic Steps and Gene Clusters Involved in Pyrrole Amino Acid Formation

The enzymatic machinery responsible for synthesizing pyrrole-containing amino acids is encoded by specific gene clusters. A well-characterized example is the pyl gene cluster, which is essential for the biosynthesis of pyrrolysine. wikipedia.orgnih.gov This cluster typically includes the genes pylB, pylC, and pylD, which encode the core enzymes for pyrrolysine synthesis. nih.govnih.gov

The process begins with PylB, an enzyme with lysine mutase and methylase activity, which converts a molecule of lysine into 3-methylornithine. nih.gov Subsequently, PylC, a pyrrolysine synthetase, catalyzes the condensation of 3-methylornithine with a second molecule of lysine. nih.gov The final step in forming the pyrrole ring is catalyzed by PylD, a dehydrogenase that oxidizes the intermediate, leading to ring closure and the formation of pyrrolysine. nih.gov In addition to these biosynthetic genes, the cluster also contains pylS and pylT, which encode the specific pyrrolysyl-tRNA synthetase and the corresponding tRNA necessary for incorporating pyrrolysine into proteins during translation. wikipedia.orgnih.gov

In the biosynthesis of showdomycin in Streptomyces showdoensis, the sdm gene cluster orchestrates the formation of a pyrrole intermediate. nih.gov This pathway involves a non-ribosomal peptide synthetase (NRPS) system. Key enzymes include SdmE, which cyclizes L-glutamine, and the NRPS enzymes SdmC and SdmD, which are involved in processing the resulting intermediate. nih.gov The flavoenzyme SdmF then catalyzes an oxidation step, followed by hydrolysis mediated by SdmG to release the free 2-amino-1H-pyrrole-5-carboxylate intermediate. nih.gov

Table 1: Gene Clusters and Enzymes in Pyrrole Amino Acid Biosynthesis

| Gene Cluster | Organism Type | Key Genes | Enzyme Function | Resulting Compound Class |

| pyl | Archaea, Bacteria | pylB, pylC, pylD | Catalyze the synthesis of pyrrolysine from lysine. nih.gov | Pyrrolysine |

| sdm | Bacteria (Streptomyces) | sdmC, sdmD, sdmE, sdmF, sdmG | Form a pyrrole intermediate from glutamine via an NRPS system. nih.gov | C-nucleoside (Showdomycin) |

Intermediates and Co-factors in Biosynthetic Routes

The biosynthetic pathways leading to pyrrole-containing amino acids proceed through a series of distinct metabolic intermediates. In the formation of pyrrolysine, (3R)-3-methyl-D-ornithine is a key early intermediate derived from lysine. nih.gov This is followed by the formation of 3-methylornithinyl-N6-lysine after condensation with a second lysine molecule, which then undergoes cyclization to form the final pyrrole ring. nih.gov

For showdomycin biosynthesis, the initial cyclization of L-glutamine yields a 2-amino-1-pyrroline-5-carboxylate intermediate. nih.gov This molecule is subsequently loaded onto a peptidyl carrier protein, forming a thioester-linked pyrroline. nih.gov After oxidation, the pathway generates a free 2-amino-1H-pyrrole-5-carboxylate species, which is the crucial intermediate that undergoes C-glycosidation with the co-factor ribose 5-phosphate. nih.gov

In the context of pyrrole-2-aminoimidazole alkaloids, several intermediates have been postulated, including pyrrole-2-carboxylic acid and various diketopiperazine structures, although direct biochemical evidence remains limited. nih.gov

Table 2: Key Intermediates in the Biosynthesis of Pyrrole-Containing Compounds

| Biosynthetic Pathway | Precursor | Key Intermediates | Co-factors/Substrates |

| Pyrrolysine | L-Lysine (x2) | (3R)-3-methyl-D-ornithine, 3-methylornithinyl-N6-lysine. nih.gov | Not specified |

| Showdomycin | L-Glutamine | 2-amino-1-pyrroline-5-carboxylate, 2-amino-1H-pyrrole-5-carboxylate. nih.gov | Ribose 5-phosphate nih.gov |

| Pyrrole-2-Aminoimidazole Alkaloids | Proline/Arginine | Putative: Pyrrole-2-carboxylic acid, Diketopiperazines. nih.gov | Not specified |

Chemical Modification and Derivatization Strategies

Functionalization of the Pyrrole (B145914) Nitrogen and Ring Positions

The pyrrole moiety is a hub of reactivity, amenable to functionalization at both the nitrogen and carbon atoms. The NH proton is moderately acidic (pKa ≈ 17.5), allowing for deprotonation by strong bases followed by reaction with various electrophiles. wikipedia.org This N-functionalization is crucial for modulating the electronic properties of the ring and for introducing functionalities for further elaboration.

N-Functionalization:

N-Alkylation: The pyrrole nitrogen can be alkylated using alkyl halides in the presence of a base. tandfonline.com Phase transfer catalysis conditions have been shown to be effective for the N-alkylation of pyrrole and its derivatives with primary alkyl halides. cdnsciencepub.com The choice of base and solvent system is critical; ionic conditions (e.g., NaH in DMF) typically favor N-alkylation. wikipedia.org Ultrasound has also been used to accelerate N-alkylation reactions. nih.gov

N-Acylation: Acyl groups can be introduced onto the pyrrole nitrogen using reagents like acid chlorides or anhydrides. organic-chemistry.org For instance, reacting pyrrole with acetic anhydride (B1165640) can yield N-acetylpyrrole. pharmaguideline.com This modification is often used to protect the pyrrole nitrogen or to alter its directing effect in subsequent electrophilic substitution reactions.

C-Functionalization (Electrophilic Aromatic Substitution): The pyrrole ring is highly activated towards electrophilic attack, with a strong preference for substitution at the C2 and C5 positions due to the superior stabilization of the cationic intermediate. slideshare.net For a 3-substituted pyrrole like the title compound, the primary sites for electrophilic attack are the C5 and C2 positions. The presence of an electron-withdrawing group on the ring can direct substitution to the C4 position. cdnsciencepub.comcdnsciencepub.com

Mannich Reaction: This reaction introduces an aminomethyl group, typically at the C2 position, by reacting the pyrrole with formaldehyde (B43269) and a secondary amine. fayoum.edu.egquimicaorganica.orgchemtube3d.com This functional handle can be used for further synthetic transformations.

Vilsmeier-Haack Reaction: Formylation of the pyrrole ring can be achieved using a Vilsmeier reagent (e.g., POCl₃/DMF), yielding a pyrrole-carbaldehyde. pharmaguideline.comijpcbs.com This reaction is a powerful tool for introducing a carbonyl group, which is a versatile precursor for many other functionalities. rsc.org While typically directing to the C2-position, the use of sterically hindered formamides can promote formylation at the C3-position of N-substituted pyrroles. researchgate.net

Acylation: Friedel-Crafts acylation can introduce an acyl group onto the ring. The use of Lewis acids like TiCl₄ with N-acylbenzotriazoles allows for the regiospecific C-acylation of pyrroles. acs.org

| Reaction Type | Reagents | Typical Position of Functionalization | Resulting Functional Group | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃), Phase Transfer Catalyst | N1 | -R | tandfonline.comorganic-chemistry.org |

| N-Acylation | Acid chloride or Anhydride, Base | N1 | -C(O)R | organic-chemistry.orgpharmaguideline.com |

| Mannich Reaction | Formaldehyde, Secondary Amine (e.g., Dimethylamine) | C2/C5 | -CH₂NR₂ | fayoum.edu.egquimicaorganica.org |

| Vilsmeier-Haack Formylation | POCl₃, DMF | C2/C5 | -CHO | pharmaguideline.comijpcbs.com |

| Friedel-Crafts Acylation | Acyl Halide, Lewis Acid (e.g., AlCl₃, TiCl₄) | C2/C5 (or C4 with C2-directing group) | -C(O)R | cdnsciencepub.comacs.org |

Side-Chain Elaboration for New Chemical Entities

The amino acid portion of the molecule, featuring a primary amine and a carboxylic acid, is a gateway to a vast chemical space, most notably through peptide synthesis. Standard protection and coupling methodologies can be applied to incorporate this unique pyrrole-containing residue into peptide chains, creating novel peptidomimetics and bioactive probes.

Amino Group Modification: The α-amino group can be protected with standard protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) to allow for selective reaction at other sites. The deprotected amine is a nucleophile that readily undergoes acylation to form amide (peptide) bonds.

Carboxyl Group Modification: The carboxylic acid can be activated for peptide coupling using reagents such as DCC (dicyclohexylcarbodiimide), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or converted to an ester to protect it or modify its properties.

The combination of pyrrole functionalization and side-chain elaboration allows for the creation of complex molecules. For instance, a functional group introduced onto the pyrrole ring can be used as an attachment point for other molecules or as a reactive handle for intramolecular cyclization after the amino acid has been incorporated into a peptide chain.

| Functional Group | Reaction | Typical Reagents | Purpose |

|---|---|---|---|

| α-Amino | Protection | Boc₂O, Fmoc-OSu | Prevent unwanted reactions during synthesis |

| α-Amino | Acylation (Peptide Bond Formation) | Activated Carboxylic Acid (e.g., with HBTU, HATU) | Elongate peptide chain, create new amides |

| α-Carboxyl | Protection (Esterification) | MeOH/H⁺, Benzyl bromide | Prevent unwanted reactions, enhance solubility |

| α-Carboxyl | Activation | DCC, EDC, HOBt | Facilitate peptide bond formation |

Formation of Macrocycles and Constrained Architectures

Constraining the conformation of a peptide by macrocyclization is a widely used strategy in drug discovery to enhance binding affinity, selectivity, and metabolic stability. nih.gov 2-Amino-3-(1H-pyrrol-3-yl)propanoic acid can be incorporated into peptides that are precursors for macrocyclization.

One of the most powerful methods for forming macrocycles is Ring-Closing Metathesis (RCM). nih.govdrughunter.com This reaction typically involves creating a linear peptide precursor that contains two terminal alkene functionalities. nih.gov For the title amino acid, an alkenyl chain could be installed on the pyrrole nitrogen via N-alkylation. Once this modified amino acid is incorporated into a peptide sequence along with another amino acid bearing an alkenyl side chain (e.g., allylglycine), RCM can be employed to form a carbon-carbon double bond, closing the loop. Ruthenium-based catalysts, such as Grubbs' or Hoveyda-Grubbs' catalysts, are commonly used for this transformation. nih.govrsc.org The size of the resulting macrocycle can be modulated by the length of the alkenyl chains and their positions within the peptide sequence. rsc.org

| Cyclization Strategy | Key Precursor Features | Typical Catalysts/Reagents | Resulting Linkage | Reference |

|---|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Two terminal alkene side chains within the peptide | Grubbs' Catalysts (1st, 2nd Gen), Hoveyda-Grubbs' Catalysts | Alkene (-C=C-) | nih.govdrughunter.com |

| Macrolactamization | Deprotected side-chain amine and side-chain carboxyl group | Peptide coupling reagents (HBTU, DPPA) | Amide (-NH-CO-) |

Polymerization and Materials Science Applications

The dual functionality of 2-Amino-3-(1H-pyrrol-3-yl)propanoic acid makes it an intriguing monomer for the synthesis of advanced functional polymers and materials. researchgate.netmdpi.comnih.gov Two primary polymerization pathways can be envisioned.

Poly(amino acid) formation: The most common method for synthesizing poly(amino acid)s is the Ring-Opening Polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs). mdpi.comresearchgate.net The title amino acid can be converted to its corresponding NCA monomer. Subsequent initiation of ROP, often using primary amines or certain organometallic complexes, would yield a polypeptide with a pending pyrrole group on each repeating unit. pku.edu.cnnih.gov These functional side chains can impart unique properties to the resulting biomaterial, such as electronic conductivity or specific binding capabilities, and can be further modified post-polymerization. pku.edu.cn

Conductive Polymer Formation: The pyrrole ring itself is the monomer for the well-known conductive polymer, polypyrrole (PPy). nih.gov Oxidative polymerization, either chemically (e.g., using FeCl₃ or ammonium (B1175870) persulfate) or electrochemically, can link the pyrrole rings, primarily through the C2 and C5 positions, to form a conjugated polymer backbone. researchgate.netsemanticscholar.org Using 2-Amino-3-(1H-pyrrol-3-yl)propanoic acid as the monomer would result in a polypyrrole chain functionalized with amino acid side chains. This approach creates a biocompatible, biodegradable, and potentially stimuli-responsive conductive material, with applications in biosensors, drug delivery, and tissue engineering. nih.govmdpi.comresearchgate.net

| Polymerization Method | Reactive Moiety | Typical Initiator/Reagent | Resulting Polymer Backbone | Pendant Functional Group | Reference |

|---|---|---|---|---|---|

| Ring-Opening Polymerization (ROP) of NCA | N-Carboxyanhydride | Primary Amine, Organometallics | Polypeptide (Amide bonds) | -(CH₂)-Pyrrole | mdpi.comresearchgate.net |

| Oxidative Polymerization | Pyrrole Ring | FeCl₃, (NH₄)₂S₂O₈, Electrochemical Potential | Polypyrrole (Conjugated) | -CH₂-CH(NH₂)-COOH | semanticscholar.org |

Analytical Methodologies for Research Applications

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the analysis of 2-Amino-3-(1H-pyrrol-3-yl)propanoic acid, enabling its separation from complex mixtures and the assessment of its purity. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools in this regard, each with specific considerations for this class of molecule.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of amino acids. For pyrrole-containing amino acids, such as 2-Amino-3-(1H-pyrrol-3-yl)propanoic acid, reversed-phase HPLC (RP-HPLC) is a common approach. The choice of stationary phase, mobile phase composition, and detector are critical for achieving optimal separation and sensitivity.

A pertinent example can be found in the analysis of Nε-pyrrolelysine, a structurally related pyrrole-containing amino acid. In a study, the modified protein was hydrolyzed, and the resulting amino acids were analyzed by RP-HPLC. researchgate.net A C18 column is often employed for such separations due to its hydrophobicity, which allows for the retention and separation of polar and non-polar analytes. nih.gov The mobile phase typically consists of an aqueous component with an organic modifier, such as acetonitrile (B52724) or methanol, and additives like trifluoroacetic acid (TFA) to improve peak shape and resolution. chromatographytoday.commyfoodresearch.com

For the detection of 2-Amino-3-(1H-pyrrol-3-yl)propanoic acid, which lacks a strong native chromophore, derivatization is often necessary to enhance its detectability by UV-Vis or fluorescence detectors. myfoodresearch.com Common derivatizing agents for amino acids include dansyl chloride, o-phthalaldehyde (B127526) (OPA), and phenylisothiocyanate (PITC). nih.gov The choice of derivatizing agent will depend on the specific requirements of the analysis, such as sensitivity and compatibility with mass spectrometry.

A summary of typical HPLC conditions that could be adapted for the analysis of 2-Amino-3-(1H-pyrrol-3-yl)propanoic acid is presented in Table 1.

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Provides good retention and separation for a wide range of polarities. |

| Mobile Phase | A: Water with 0.1% TFAB: Acetonitrile with 0.1% TFA | TFA acts as an ion-pairing agent to improve peak shape for the amino acid. Acetonitrile is a common organic modifier for RP-HPLC. |

| Gradient | Linear gradient from low to high %B | Allows for the elution of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV (e.g., 210-220 nm) or Fluorescence (with derivatization) | UV detection is possible for the peptide bond if present, but derivatization significantly enhances sensitivity. |

| Temperature | Ambient or controlled (e.g., 30 °C) | Temperature control can improve reproducibility. |

Table 1: Illustrative HPLC parameters for the analysis of 2-Amino-3-(1H-pyrrol-3-yl)propanoic acid.

Gas Chromatography-Mass Spectrometry (GC-MS) offers high resolution and sensitivity for the analysis of volatile and thermally stable compounds. However, amino acids, including 2-Amino-3-(1H-pyrrol-3-yl)propanoic acid, are non-volatile due to their zwitterionic nature at physiological pH. thermofisher.com Therefore, derivatization is a mandatory step to increase their volatility for GC-MS analysis. thermofisher.com

Common derivatization strategies for amino acids involve the conversion of the polar amino and carboxyl groups into less polar, more volatile esters and amides. Silylation is a widely used technique, with reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) being popular choices. thermofisher.com MTBSTFA derivatives are known to be more stable and less sensitive to moisture compared to their TMS counterparts.

Another approach involves acylation followed by esterification. For instance, the use of pentafluoropropionic anhydride (B1165640) (PFPA) in combination with an alcohol like heptafluorobutanol can yield volatile derivatives suitable for GC-MS analysis. nih.gov

The mass spectrometer provides structural information and allows for selective detection, which is particularly useful when analyzing complex mixtures. The fragmentation patterns of the derivatized amino acids can be used for their identification and quantification. A comparison of common derivatization reagents for GC-MS analysis of amino acids is provided in Table 2.

| Derivatization Reagent | Derivative Formed | Advantages | Disadvantages |

| MSTFA | Trimethylsilyl (TMS) | Volatile by-products, good for many amino acids. thermofisher.com | Moisture sensitive. |

| MTBSTFA | tert-Butyldimethylsilyl (TBDMS) | More stable and less moisture sensitive than TMS derivatives. | Higher molecular weight can lead to longer retention times. |

| Alkyl Chloroformates | Alkoxycarbonyl | Can be performed in aqueous solution. | Can lead to protein/peptide hydrolysis under certain conditions. nih.gov |

| PFPA/HFBA | Perfluoroacyl/ester | High volatility, good for achieving sensitivity. | Can cause racemization during derivatization. nih.gov |

Table 2: Comparison of derivatization reagents for GC-MS analysis of amino acids.

As 2-Amino-3-(1H-pyrrol-3-yl)propanoic acid possesses a chiral center, the separation of its enantiomers is of significant importance, particularly in biological and pharmaceutical research. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. chromatographytoday.com

Direct chiral separation can be achieved using chiral stationary phases (CSPs). For underivatized amino acids, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), have proven to be effective. sigmaaldrich.com These CSPs possess ionic groups and are compatible with a wide range of mobile phases, making them suitable for the separation of polar, ionic compounds like amino acids. sigmaaldrich.com

Another promising approach for the separation of pyrrole-containing amino acids involves the use of polypyrrole-coated adsorbents. A study demonstrated the successful chiral and electrokinetic separation of amino acids using such a system, where the chiral selectivity is based on ligand exchange of coordinated copper(II) complexes and molecular imprinting by the polypyrrole coating.

Indirect chiral separation is also an option, which involves derivatizing the amino acid with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column. However, direct methods are often preferred as they avoid the potential for racemization during the derivatization step. chromatographytoday.com

Key considerations for the chiral separation of 2-Amino-3-(1H-pyrrol-3-yl)propanoic acid are summarized in Table 3.

| Methodology | Principle | Key Features |

| Direct Chiral HPLC with Macrocyclic Glycopeptide CSPs | Enantiomers interact differently with the chiral selector of the stationary phase. | Can separate underivatized amino acids; compatible with LC-MS. sigmaaldrich.com |

| Direct Chiral HPLC with Polypyrrole-Coated Adsorbents | Ligand exchange and molecular imprinting on a polypyrrole surface. | Potentially high selectivity for pyrrole-containing compounds. |

| Indirect Chiral HPLC | Derivatization with a chiral agent to form diastereomers. | Allows for separation on standard achiral columns. |

Table 3: Methodologies for the chiral separation of 2-Amino-3-(1H-pyrrol-3-yl)propanoic acid.

Quantitative Analysis in Complex Biological Matrices (Non-Human Experimental Samples)

The quantification of 2-Amino-3-(1H-pyrrol-3-yl)propanoic acid in complex biological matrices, such as plasma, urine, or tissue homogenates from experimental animal models, presents unique challenges. These matrices contain a multitude of endogenous compounds that can interfere with the analysis, leading to what is known as the matrix effect. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high selectivity and sensitivity. nih.gov

Sample preparation is a critical step to minimize matrix effects and enrich the analyte of interest. This can involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). The choice of sample preparation method will depend on the nature of the biological matrix and the physicochemical properties of 2-Amino-3-(1H-pyrrol-3-yl)propanoic acid.

A study on the quantification of urinary pyrrole-amino acid adducts demonstrated the feasibility of detecting such compounds in biological fluids. nih.gov This research highlights that with a developed analytical method, specific pyrrole-amino acid adducts could be identified and measured in urine samples. nih.gov For quantitative analysis, the use of a stable isotope-labeled internal standard (SIL-IS) of 2-Amino-3-(1H-pyrrol-3-yl)propanoic acid is highly recommended to compensate for matrix effects and variations in sample processing and instrument response.

The LC-MS/MS method would be operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of the derivatized or underivatized analyte is selected and fragmented, and a specific product ion is monitored for quantification. This provides a high degree of selectivity and sensitivity. nih.gov A summary of a potential workflow for the quantitative analysis of 2-Amino-3-(1H-pyrrol-3-yl)propanoic acid in a biological matrix is presented in Table 4.

| Step | Method | Purpose |

| 1. Sample Collection | From non-human experimental models (e.g., plasma, urine). | Obtain the biological matrix containing the analyte. |

| 2. Internal Standard Spiking | Addition of a known amount of SIL-IS. | To correct for variability during sample preparation and analysis. |

| 3. Sample Preparation | Protein precipitation, LLE, or SPE. | To remove interfering substances and concentrate the analyte. |

| 4. LC Separation | RP-HPLC or HILIC. | To separate the analyte from other components of the matrix. |

| 5. MS/MS Detection | ESI in MRM mode. | For selective and sensitive quantification. |

| 6. Data Analysis | Calibration curve construction and concentration determination. | To calculate the concentration of the analyte in the original sample. |

Table 4: Workflow for the quantitative analysis of 2-Amino-3-(1H-pyrrol-3-yl)propanoic acid in biological matrices.

Development of Chemical Probes for Research

Chemical probes are powerful tools for studying the biological roles and interactions of molecules like 2-Amino-3-(1H-pyrrol-3-yl)propanoic acid in their native environment. These probes are designed to mimic the parent compound while incorporating a reporter tag (e.g., a fluorophore, biotin, or an alkyne) for detection or enrichment. The development of chemical probes for this specific amino acid would likely draw inspiration from strategies used for analogous compounds, such as tryptophan. nih.govacs.org

A chemical probe for 2-Amino-3-(1H-pyrrol-3-yl)propanoic acid would typically consist of three key components:

Recognition Element: The 2-amino-3-(1H-pyrrol-3-yl)propanoic acid scaffold itself, which allows the probe to interact with its biological targets in a similar manner to the endogenous or parent molecule.

Reporter Tag: A functional group that enables visualization or isolation of the probe and its binding partners. Examples include:

Fluorophores: For imaging applications.

Biotin: For affinity purification of target proteins.

Alkynes or Azides: For bioorthogonal "click" chemistry reactions to attach other tags. rsc.org

Linker: A chemical chain that connects the recognition element to the reporter tag, designed to minimize steric hindrance and maintain the biological activity of the probe.

The design and synthesis of such probes can be challenging. For instance, a study on tryptophan analogues as potential probes for the enzyme IDO1 highlighted the complexities of synthesizing stable and biologically active compounds. nih.gov The introduction of a reporter group must be carefully considered to avoid disrupting the interactions of the pyrrole (B145914) ring or the amino acid backbone with its biological targets.

Once synthesized, these chemical probes could be used in a variety of research applications, including:

Identifying protein binding partners: Using biotinylated probes coupled with affinity purification and mass spectrometry.

Visualizing cellular uptake and localization: Employing fluorescently tagged probes in microscopy studies.

Profiling enzyme activity: Designing probes that react with specific enzymes involved in the metabolism of 2-Amino-3-(1H-pyrrol-3-yl)propanoic acid.

The design principles for chemical probes targeting amino acids are summarized in Table 5.

| Component | Function | Examples |

| Recognition Element | To mimic the target molecule and interact with its biological partners. | 2-Amino-3-(1H-pyrrol-3-yl)propanoic acid scaffold. |

| Reporter Tag | For detection, visualization, or enrichment. | Fluorescein, Rhodamine, Biotin, Alkyne, Azide. rsc.org |

| Linker | To connect the recognition element and reporter tag without disrupting activity. | Polyethylene glycol (PEG), alkyl chains. |

Table 5: Key components in the design of chemical probes for 2-Amino-3-(1H-pyrrol-3-yl)propanoic acid.

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies and Catalytic Approaches

The development of efficient and stereoselective synthetic routes to 2-amino-3-(1H-pyrrol-3-yl)propanoic acid is a primary area for future research. Current synthetic chemistry offers a variety of strategies for the construction of pyrrole (B145914) rings and the introduction of amino acid functionalities. Organocatalysis, in particular, presents a powerful tool for the enantioselective synthesis of complex molecules. nih.govresearchgate.net Future work will likely focus on applying and adapting these existing methods to the specific challenge of synthesizing this target molecule with high purity and yield.

One promising approach involves the use of multi-component reactions, which allow for the construction of complex molecular architectures in a single step. For instance, a one-pot, three-component reaction utilizing trifluoroacetic acid as a catalyst has been successfully employed to synthesize dihydro-pyrrol-2-one compounds. nih.gov Adapting such a strategy could provide an efficient route to precursors of 2-amino-3-(1H-pyrrol-3-yl)propanoic acid. Another avenue of exploration is the use of metal catalysis, such as copper-catalyzed azide–alkyne cycloaddition reactions, which have been used to create functionalized 2-amino-3-cyano pyrroles. rsc.org

The table below outlines potential catalytic strategies that could be explored for the synthesis of 2-amino-3-(1H-pyrrol-3-yl)propanoic acid and its derivatives.

| Catalytic Approach | Potential Advantages | Relevant Precursors/Reactions |

| Organocatalysis | Enantioselectivity, milder reaction conditions | Paal-Knorr reaction, [3+2] cycloaddition reactions nih.govresearchgate.net |

| Metal Catalysis (e.g., Cu, Pd) | High efficiency, broad substrate scope | Azide-alkyne cycloadditions, carbonylative cyclization rsc.orgresearchgate.net |

| Biocatalysis | High stereospecificity, green chemistry | Enzyme-mediated transformations |

Advanced Computational Modeling for Predictive Research

Computational modeling offers a powerful and cost-effective means to predict the properties and potential biological activities of 2-amino-3-(1H-pyrrol-3-yl)propanoic acid before undertaking extensive laboratory synthesis and testing. Density functional theory (DFT) and other quantum chemical methods can be used to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.govresearchgate.net

Predictive models for drug discovery, which utilize machine learning and deep learning algorithms, can screen virtual libraries of compounds for potential biological targets. nih.govnih.gov By inputting the structure of 2-amino-3-(1H-pyrrol-3-yl)propanoic acid into these models, researchers can generate hypotheses about its potential interactions with proteins and other biological macromolecules. Molecular dynamics simulations can further explore the conformational landscape of the molecule and its binding modes with specific targets. nih.gov

The following table summarizes the types of computational models that could be applied to study 2-amino-3-(1H-pyrrol-3-yl)propanoic acid.

| Modeling Technique | Information Gained | Potential Applications |

| Quantum Chemistry (e.g., DFT) | Electronic structure, reactivity, spectroscopic properties | Understanding reaction mechanisms, interpreting experimental data nih.govresearchgate.net |

| Molecular Docking | Binding affinity and mode to a target protein | Virtual screening for potential biological targets |

| Molecular Dynamics Simulations | Conformational dynamics, binding stability | Elucidating mechanisms of action, predicting ligand-receptor interactions nih.gov |

| QSAR and Machine Learning | Prediction of biological activity and physicochemical properties | Prioritizing compounds for synthesis and testing nih.gov |

Exploration of Untapped Biological Activities and Mechanisms (Non-Clinical)

The pyrrole moiety is a common feature in many biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological properties, including antibacterial, antiviral, and anticancer activities. mdpi.com This suggests that 2-amino-3-(1H-pyrrol-3-yl)propanoic acid could possess interesting and as-yet-undiscovered biological activities.

Derivatives of pyrrole have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are important targets in cancer therapy. nih.gov Furthermore, other non-canonical amino acids have shown activity as agonists or antagonists of glutamate (B1630785) receptors in the central nervous system. nih.gov For example, a series of (R)-2-amino-3-triazolpropanoic acid analogues have been identified as glycine (B1666218) site agonists at NMDA receptors. nih.gov Future non-clinical studies should therefore focus on screening 2-amino-3-(1H-pyrrol-3-yl)propanoic acid against a variety of biological targets to uncover its potential therapeutic applications.

Initial screening could focus on the following areas, based on the activities of related compounds:

| Potential Biological Activity | Rationale | Example of Related Compounds |

| Anticancer | Pyrrole derivatives have shown antiproliferative activity. | 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines (CDK inhibitors) nih.gov |

| Neuromodulatory | Non-canonical amino acids can interact with neurotransmitter receptors. | (S)-2-Amino-3-(2,5-dihydro-5-oxo-4-isoxazolyl)propanoic acid (glutamate receptor affinity) nih.gov |

| Antibacterial | The pyrrole ring is a key structural element in some antibiotics. | Pyrrolamides, marinopyrroles mdpi.com |

Development of 2-Amino-3-(1H-pyrrol-3-yl)propanoic Acid as a Building Block in Chemical Biology

The incorporation of non-canonical amino acids into peptides and proteins is a powerful strategy in chemical biology to enhance their stability, modulate their biological activity, and introduce novel functionalities. nbinno.comnih.gov 2-Amino-3-(1H-pyrrol-3-yl)propanoic acid, with its unique pyrrole side chain, represents a valuable addition to the toolkit of non-canonical amino acids available for peptide synthesis. nbinno.combiosynth.com

The pyrrole ring can participate in π-stacking interactions and hydrogen bonding, which can influence the secondary structure of peptides and their interactions with biological targets. nbinno.com The development of robust protocols for the incorporation of 2-amino-3-(1H-pyrrol-3-yl)propanoic acid into peptides using solid-phase peptide synthesis (SPPS) will be a crucial step. This will require the synthesis of suitably protected derivatives, such as Fmoc- or Boc-protected versions of the amino acid. peptide.com

The use of this amino acid as a building block could lead to the development of:

Peptidomimetics: Molecules that mimic the structure and function of natural peptides but with improved pharmacokinetic properties. nbinno.com

Bioactive Peptides: Peptides with enhanced or novel biological activities for therapeutic or diagnostic applications. nih.gov

Fluorescently Labeled Probes: The pyrrole moiety could potentially be modified to create fluorescent probes for studying biological processes. researchgate.neted.ac.uk

Integration into Supramolecular Chemistry and Nanotechnology